molecular formula C13H12ClNO2S B3080201 4-[(4-Chlorophenyl)methanesulfonyl]aniline CAS No. 108246-72-6

4-[(4-Chlorophenyl)methanesulfonyl]aniline

Cat. No.: B3080201
CAS No.: 108246-72-6
M. Wt: 281.76 g/mol
InChI Key: SDEASIMQFJQFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Chlorophenyl)methanesulfonyl]aniline is an organic compound with the molecular formula C13H12ClNO2S. It is a derivative of aniline, where the aniline nitrogen is substituted with a 4-chlorophenylmethanesulfonyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

It’s known that sulfonyl chloride compounds like methanesulfonyl chloride are highly reactive and can interact with a variety of biological targets, including proteins and nucleic acids.

Mode of Action

Based on the reactivity of similar compounds, it’s likely that it acts as an electrophile, reacting with nucleophilic groups in biological targets . This can lead to changes in the structure and function of these targets, potentially altering cellular processes.

Biochemical Pathways

Similar compounds are known to be involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. This suggests that the compound could potentially interfere with biochemical pathways involving carbon-carbon bond formation.

Pharmacokinetics

Similar sulfonyl chloride compounds are known to be reactive and may be rapidly metabolized in the body . This could potentially impact the bioavailability of the compound.

Biochemical Analysis

Biochemical Properties

4-[(4-Chlorophenyl)methanesulfonyl]aniline plays a crucial role in biochemical reactions, particularly in the formation of sulfonamides. It interacts with enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules. This interaction is essential for the synthesis of complex sulfonamide compounds, which are widely used in medicinal chemistry .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism, impacting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific biomolecules, such as proteins and enzymes. This binding can result in enzyme inhibition or activation, depending on the target. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream signaling proteins. Additionally, it can induce changes in gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained changes in cell signaling and gene expression, which may have implications for its use in long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold doses that elicit specific biological responses, providing valuable information for determining safe and effective dosage ranges .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450s and sulfotransferases. These interactions can influence metabolic flux and alter the levels of specific metabolites. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)methanesulfonyl]aniline typically involves the reaction of 4-chlorobenzyl chloride with aniline in the presence of a base, followed by sulfonylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)methanesulfonyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Sulfides

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

4-[(4-Chlorophenyl)methanesulfonyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl methyl sulfone
  • 4-Chlorobenzylsulfonyl chloride
  • 4-Chlorophenylmethanesulfonyl chloride

Comparison

4-[(4-Chlorophenyl)methanesulfonyl]aniline is unique due to the presence of both the aniline and sulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfonyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c14-11-3-1-10(2-4-11)9-18(16,17)13-7-5-12(15)6-8-13/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEASIMQFJQFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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